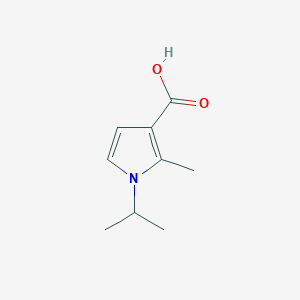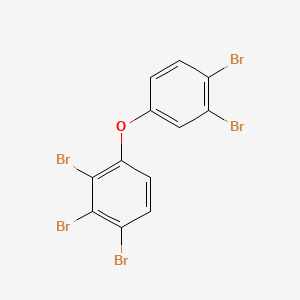
2,3,3',4,4'-Pentabromodiphenyl ether
Overview
Description
2,3,3’,4,4’-Pentabromodiphenyl ether, also known as PBDE-99, is an amber-colored solid . It is a halogenated organic compound and is very unreactive . The reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .
Molecular Structure Analysis
The molecular structure of 2,3,3’,4,4’-Pentabromodiphenyl ether is complex due to the presence of multiple bromine atoms. The molecule has a molecular weight of 959.168 . The structure can be viewed using specific software .Chemical Reactions Analysis
2,3,3’,4,4’-Pentabromodiphenyl ether is a very unreactive compound . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .Physical And Chemical Properties Analysis
2,3,3’,4,4’-Pentabromodiphenyl ether is an amber-colored solid . It is insoluble in water . It has a density of 2.3±0.1 g/cm³ . The boiling point is 458.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol .Scientific Research Applications
Metabolism and Environmental Impact
In Vitro Metabolism Studies : Research has investigated the in vitro metabolism of 2,3,3',4,4'-Pentabromodiphenyl ether (BDE-99), revealing insights into its oxidative metabolism catalyzed by cytochrome P450 enzymes in chicken and rat liver microsomes. These studies have identified various hydroxylated metabolites, contributing to the understanding of its environmental and biological transformation (Erratico et al., 2011); (Zheng et al., 2016).
Environmental Persistence and Bioaccumulation : Studies on tissue distribution and excretion in animals like C57BL mice and Sprague-Dawley rats have provided evidence of the bioaccumulation and persistence of BDE-99 in various tissues, highlighting its environmental impact (Darnerud & Risberg, 2006); (Hakk et al., 2006).
Exposure Assessment in Humans : Research involving human samples like maternal adipose tissue and cord blood has provided valuable insights into the exposure and accumulation patterns of BDE-99 in humans, aiding in risk assessment and management of these compounds (Li et al., 2005).
Implications for Human Health
- Toxicity Studies : Comparative studies have been conducted on the toxicity of different brominated flame retardants including BDE-99, assessing their effects on redox homeostasis, liver microsomal enzymes, and tissue disposition in rat models. Such studies are crucial for understanding the potential health risks associated with exposure to these compounds (Bruchajzer et al., 2010).
Analytical Methodology
- Analytical Techniques for Detection : Development and validation of analytical methods like ultra performance liquid chromatography-mass spectrometry (UPLC/MS) for detecting and quantifying hydroxylated metabolites of BDE-99 have been a significant focus, enabling accurate assessment of these compounds in biological and environmental samples (Erratico et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPWAGZGYNOKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879917 | |
| Record name | BDE-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4'-Pentabromodiphenyl ether | |
CAS RN |
373594-78-6 | |
| Record name | 2,3,3',4,4'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



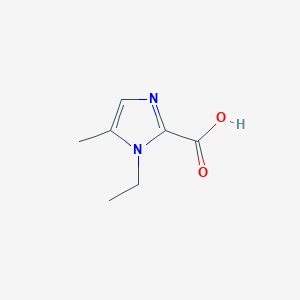
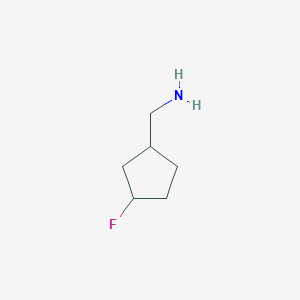
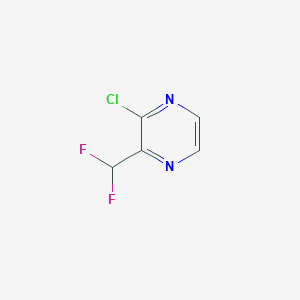
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
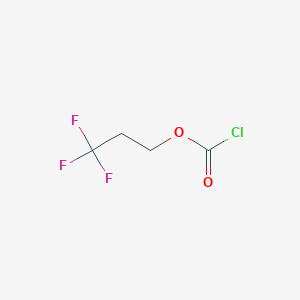
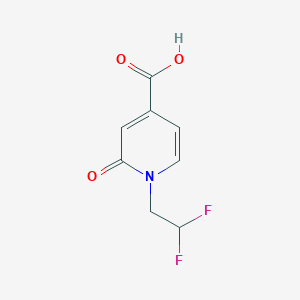
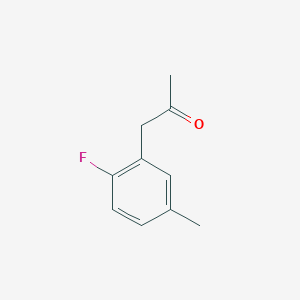
![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
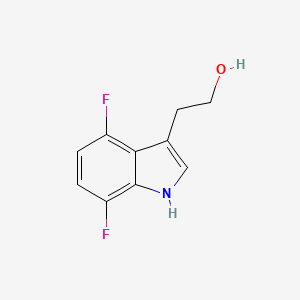
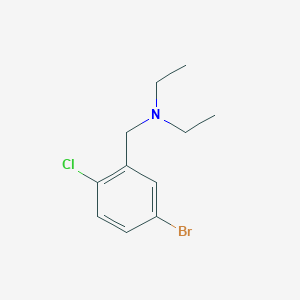

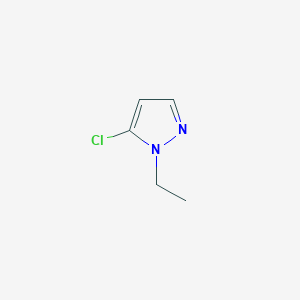
![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
